N-(2-fluorobenzyl)-2-[methyl(quinolin-5-ylmethyl)amino]acetamide
Overview
Description
N-(2-fluorobenzyl)-2-[methyl(quinolin-5-ylmethyl)amino]acetamide is a useful research compound. Its molecular formula is C20H20FN3O and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.15904043 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemosensory Applications
A notable application of quinoline derivatives is in the development of chemosensors. For instance, a study by Park et al. (2015) demonstrated the synthesis of a "turn-on fluorescence type" chemosensor using a quinoline fluorophore for monitoring Zn2+ concentrations in living cells and aqueous solutions. This sensor showed significant fluorescence enhancement in the presence of Zn2+, with a detection limit far lower than the World Health Organization's guideline for drinking water, highlighting its potential for practical applications in biological and environmental monitoring (Park et al., 2015).
Structural Analysis and Properties
Another area of research involves the structural analysis of quinoline derivatives. Karmakar et al. (2007) investigated the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides. Their findings contribute to understanding the chemical interactions and potential applications of these compounds in material science and pharmaceuticals (Karmakar et al., 2007).
Antimicrobial and Antitumor Activities
Quinoline derivatives have also been evaluated for their antimicrobial and antitumor activities. For example, a study on novel 3,4,5-trisubstituted triazole derivatives bearing quinoline rings revealed significant antimicrobial activity, particularly against fungal infections, suggesting these compounds as potential candidates for therapeutic applications (Yurttaş et al., 2020). Additionally, Pissinate et al. (2016) demonstrated that 2-(quinolin-4-yloxy)acetamides are potent in vitro inhibitors of Mycobacterium tuberculosis, including drug-resistant strains, indicating their potential as new antitubercular agents (Pissinate et al., 2016).
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-[methyl(quinolin-5-ylmethyl)amino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c1-24(13-16-7-4-10-19-17(16)8-5-11-22-19)14-20(25)23-12-15-6-2-3-9-18(15)21/h2-11H,12-14H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQQSGAVSFTRAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C2C=CC=NC2=CC=C1)CC(=O)NCC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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